molecular formula C9H12BrNO2S B1338821 tert-Butyl (2-bromothiophen-3-yl)carbamate CAS No. 21483-64-7

tert-Butyl (2-bromothiophen-3-yl)carbamate

Cat. No.: B1338821
CAS No.: 21483-64-7
M. Wt: 278.17 g/mol
InChI Key: UCPJQSLSJLTVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-bromothiophen-3-yl)carbamate: is an organic compound with the molecular formula C₉H₁₂BrNO₂S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-Butyl (2-bromothiophen-3-yl)carbamate typically begins with 2-bromothiophene-3-carboxylic acid.

    Reaction with tert-Butanol: The carboxylic acid is reacted with tert-butanol in the presence of a base such as triethylamine. This reaction is carried out under a nitrogen atmosphere to prevent oxidation.

    Formation of Carbamate: Diphenyl phosphoryl azide is added to the reaction mixture to form the carbamate group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Bases: Triethylamine, sodium hydride.

    Catalysts: Palladium complexes for coupling reactions.

    Solvents: Tetrahydrofuran, dichloromethane.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

  • Substituted thiophenes.
  • Sulfoxides and sulfones.
  • Coupled products with various aryl or alkyl groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine:

  • Utilized in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or anticancer properties.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl (2-bromothiophen-3-yl)carbamate depends on its specific application. In general, the compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The thiophene ring can also participate in various redox reactions, altering its electronic properties and reactivity.

Comparison with Similar Compounds

    tert-Butyl (2-chlorothiophen-3-yl)carbamate: Similar structure but with a chlorine atom instead of bromine.

    tert-Butyl (2-fluorothiophen-3-yl)carbamate: Contains a fluorine atom instead of bromine.

    tert-Butyl (2-iodothiophen-3-yl)carbamate: Contains an iodine atom instead of bromine.

Uniqueness:

Properties

IUPAC Name

tert-butyl N-(2-bromothiophen-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-6-4-5-14-7(6)10/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPJQSLSJLTVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20524071
Record name tert-Butyl (2-bromothiophen-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21483-64-7
Record name tert-Butyl (2-bromothiophen-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tert-butyl thien-3-ylcarbamate (37 g, 0.19 mol) and N-bromosuccinimide (33 g, 0.19 mol) were combined in carbon tetrachloride (900 mL) and heated at reflux for 3 h. At this time, the mixture was cooled to 23° C. and filtered. The filtrate was washed with water (5×900 mL) to remove succinimide, dried (Na2SO4), and concentrated in vacuo to give the title compound (50 g, 96%, m.p. 68-70° C.) as a tan solid which was pure enough for further use.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
solvent
Reaction Step Three
Yield
96%

Synthesis routes and methods II

Procedure details

According to the method described in WO2005070916, A boiling solution of tert-Butyl-N-(thiophen-3-yl)carbamate (5.32 g, 26.70 mmol) in dichloromethane (260 ml) was treated portionwise with N-bromo-succinimide (4.73 g, 26.70 mmol) under vigorous stirring. After addition was complete, the heating bath temperature was raised to 65° C. and maintained for 20 minutes before allowing the reaction to cool to room temperature. The reaction mixture was washed with water, dried (MgSO4), filtered, and concentrated. Elution through a flash column (silica gel 60, 230-400 mesh, 4:1 hexanes:EtOAc) gave a clear oil which crystallized on standing (7.24 g, 97%).
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Add NBS (8.9 g, 0.05 mol) to a boiling solution of 3-thiophenyl-carbamic acid tert-butyl ester (10.0 g, 0.05 mol) in dichloromethane (500 mL) in small portions and stir the mixture at 65° C. for 20 min. Cool down, remove solvent in vacuo and purify the crude material by flash chromatography (silica gel) eluting with hexanes/diethyl ether 19:1 to obtain 11.1 g (80%) as a white solid: 1H NMR (CDCl3) δ: 7.55 (br s, 1H), 7.24 (d, J=4.0 Hz, 1H), 6.56 (br s, 1H), 1.52 (s, 9H).
Name
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.